グリフィサゾノンA

概要

説明

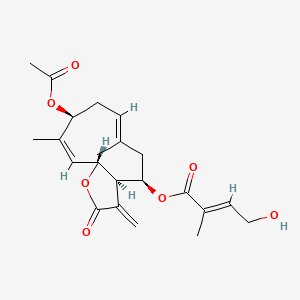

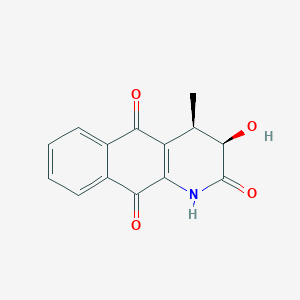

Griffithazanone A is a natural product that belongs to the alkaloid group of compounds. It was extracted from the Australian sponge species Griffithsia sp. Alga. The chemical structure of Griffithazanone A is complex and unique, featuring multiple rings and functional groups. It is a colorless solid with high solubility and exhibits strong absorption peaks in solvents, showing distinct characteristics on the UV-visible spectrum. Griffithazanone A has demonstrated antitumor activity and cytotoxicity against human cancer cell lines, making it a subject of extensive research in drug development for cancer treatment .

科学的研究の応用

Griffithazanone A has a wide range of scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry due to its unique structure and properties.

Biology: Griffithazanone A is studied for its cytotoxic effects on various human cancer cell lines, making it a potential candidate for anticancer drug development.

Medicine: Its antitumor activity has led to research into its potential use in cancer treatment, particularly in inhibiting the growth and spread of tumor cells.

Industry: While not yet widely used in industrial applications, Griffithazanone A’s unique properties make it a subject of interest for future material synthesis and catalysis research .

準備方法

Currently, there are no large-scale synthesis reports for Griffithazanone A. Scientists have primarily produced Griffithazanone A through biosynthetic extraction from Griffithsia sp. Alga. This method involves isolating the compound from the natural source, which is a labor-intensive process and not yet optimized for industrial production .

化学反応の分析

Griffithazanone A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions could produce hydroquinone derivatives .

作用機序

The anticancer activity of Griffithazanone A is believed to involve multiple mechanisms. It interacts with DNA topoisomerases, enzymes that play a crucial role in DNA replication and repair. By inhibiting these enzymes, Griffithazanone A can induce DNA damage in cancer cells, leading to cell death. Additionally, it may generate reactive oxygen species (ROS), which can further damage cellular components and contribute to its cytotoxic effects .

類似化合物との比較

Griffithazanone A is similar to other naturally occurring naphthoquinone derivatives, such as laoticuzanone A, lapachol, alfa and beta-lapachones, lawsone, juglone, plumbagin, and shikonin. These compounds also exhibit cytotoxic activities and have been studied for their potential therapeutic applications. Griffithazanone A’s unique chemical structure and specific interactions with molecular targets distinguish it from these related compounds .

特性

IUPAC Name |

(3R,4R)-3-hydroxy-4-methyl-3,4-dihydro-1H-benzo[g]quinoline-2,5,10-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c1-6-9-10(15-14(19)11(6)16)13(18)8-5-3-2-4-7(8)12(9)17/h2-6,11,16H,1H3,(H,15,19)/t6-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZPJSZDUSLSXDF-KSBSHMNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)NC2=C1C(=O)C3=CC=CC=C3C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](C(=O)NC2=C1C(=O)C3=CC=CC=C3C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Griffithazanone A and where is it found?

A1: Griffithazanone A is a newly discovered alkaloid. [, ] It was first isolated from the roots of the Goniothalamus griffithii plant. [] Later, it was also found to be a constituent of the stems of Goniothalamus amuyon. []

Q2: How was the structure of Griffithazanone A elucidated?

A2: The structure of Griffithazanone A was determined through a combination of spectral and chemical methods. [] While the provided abstracts don't specify the exact spectroscopic techniques used, these likely included Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Chemical methods may have involved derivatization reactions to compare with known compounds or to establish stereochemistry. The absolute configuration of Griffithazanone A was specifically determined by preparing Mosher's esters. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。